5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a triazolo-thiazole derivative characterized by:
- Core structure: A fused [1,2,4]triazolo[3,2-b][1,3]thiazole system.
- Substituents: Position 2: Methyl group. Position 5: A bulky substituent combining a 4-methoxyphenyl group and a 1,2,3,4-tetrahydroisoquinoline moiety.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-7-9-18(28-2)10-8-16)25-12-11-15-5-3-4-6-17(15)13-25/h3-10,19,27H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLWHEFHFZTHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323068 | |
| Record name | 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID7971314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851810-36-1 | |
| Record name | 5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes:
Formation of the tetrahydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Construction of the triazolothiazole ring: This step involves the cyclization of appropriate precursors under specific conditions, often using a base or a catalyst to facilitate the reaction.
Coupling of the intermediates: The final step involves coupling the methoxyphenyl group with the tetrahydroisoquinoline and triazolothiazole intermediates, typically using a coupling reagent such as EDCI or DCC.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-thiazole scaffold and substituents enable selective nucleophilic substitutions:
-
The hydroxyl group at C-6 undergoes esterification or etherification under standard conditions .
-
The tetrahydroisoquinoline nitrogen participates in reductive amination, forming secondary amines .
Oxidation and Reduction
Key redox-sensitive sites include the hydroxyl group and tetrahydroisoquinoline ring:
| Target Site | Oxidation | Reduction |
|---|---|---|
| C-6 hydroxyl | MnO (mild oxidation) | Not typically reduced |
| Tetrahydroisoquinoline | DDQ (aromatization to isoquinoline) | H/Pd-C (ring saturation retained) |
-
Aromatization of the tetrahydroisoquinoline ring using DDQ generates an isoquinoline derivative, altering electronic properties .
-
The hydroxyl group resists reduction but can be oxidized to a ketone under strong conditions .
Coupling Reactions
The aryl and heteroaryl groups enable cross-coupling:
Stability Under Acidic/Basic Conditions
| Condition | Effect |
|---|---|
| Acidic (HCl, HSO) | Protonation of tetrahydroisoquinoline N; possible cleavage of ether linkages |
| Basic (NaOH, KCO) | Deprotonation of C-6 hydroxyl; risk of saponification for ester derivatives |
-
The compound remains stable in neutral to mildly acidic/basic environments but degrades under prolonged exposure to strong acids or bases .
Protection Strategies
Critical for multi-step syntheses:
| Functional Group | Protecting Group | Deprotection |
|---|---|---|
| C-6 hydroxyl | TBSCl (silyl ether) | TBAF in THF |
| Tetrahydroisoquinoline N | BocO (tert-butyl carbamate) | TFA in DCM |
Analytical Characterization
Key techniques for reaction monitoring and product validation:
| Technique | Application |
|---|---|
| H/C NMR | Structural confirmation of substitution sites |
| HPLC-MS | Purity assessment and mass verification |
| IR Spectroscopy | Functional group identification (e.g., -OH) |
Biological Implications
While not directly studied for this compound, analogs with triazolo-thiazole cores exhibit:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance:
- In Vitro Studies : The compound was tested against various human tumor cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. It exhibited notable cytotoxic activity with mean growth inhibition values indicating its potential as an anticancer agent. In particular, it demonstrated a mean GI50 value of 15.72 μM against tested cancer cells .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells. It has been shown to activate specific signaling pathways that lead to cell cycle arrest and programmed cell death. This is primarily achieved through the modulation of apoptotic proteins and disruption of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the methoxyphenyl and tetrahydroisoquinoline moieties have been explored to enhance bioactivity:
| Modification | Effect on Activity |
|---|---|
| Increased substitution on phenyl ring | Enhanced cytotoxicity |
| Alteration of thiazole ring structure | Improved selectivity towards cancer cells |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 7.52 μg/mL. The study concluded that this compound could be a promising candidate for further development in breast cancer therapy .
- Case Study 2 : Another investigation focused on its effects on HCT116 colon cancer cells revealed similar results with significant cell growth inhibition observed at lower concentrations compared to standard chemotherapeutics. This suggests a favorable therapeutic index for the compound .
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
| Compound Name & Key Features | Structural Differences vs. Target Compound | Pharmacological Implications |
|---|---|---|
| 5-[(3-Chlorophenyl)(4-Ethylpiperazin-1-yl)Methyl]-2-Ethyl-[1,3]Thiazolo[3,2-b][1,2,4]Triazol-6-Ol | - Piperazine instead of tetrahydroisoquinoline. - 3-Chlorophenyl vs. 4-methoxyphenyl. - Ethyl at position 2. |
Likely altered receptor selectivity (e.g., serotonin/dopamine receptors). Higher solubility due to piperazine. |
| 5-{4-(3-Chlorophenyl)Piperazin-1-ylMethyl}-2-Methyl-Triazolo-Thiazol-6-Ol | - Dual substituents: 4-ethoxy-3-methoxyphenyl and piperazine. - No tetrahydroisoquinoline. |
Enhanced lipophilicity from ethoxy group may affect CNS penetration. |
| (5Z)-5-{[3-(4-Ethoxy-3-Methylphenyl)-1-Phenylpyrazol-4-yl]Methylidene}-2-(4-Methoxyphenyl)-Triazolone | - Pyrazole and triazolone core. - Lacks hydroxyl group at position 4. |
Potential anti-inflammatory activity via COX inhibition. Reduced hydrogen-bonding capacity. |
| 4-{(Z)-[2-(3,4-Dimethoxyphenyl)-6-OxoTriazol-5-ylidene]Methyl}-2-Ethoxyphenyl Acetate | - Dimethoxyphenyl and acetate groups. - Ethoxy substituent. |
Increased metabolic stability due to electron-donating methoxy groups. |
Pharmacological and Physicochemical Properties
Target Compound :
Analogues :
Key Research Findings
- Antifungal Potential: Triazolo-thiazoles (e.g., ) inhibit 14-α-demethylase, critical in ergosterol biosynthesis. The target compound’s hydroxyl group may enhance binding via hydrogen bonds .
- Receptor Modulation: Piperazine/tetrahydroisoquinoline-containing analogues show affinity for GPCRs (e.g., serotonin receptors) .
- Metabolic Stability : Methoxy and ethoxy groups in analogues (e.g., ) reduce oxidative metabolism, improving half-life .
Biological Activity
The compound 5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex heterocyclic structure that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on various studies and research findings.
Chemical Structure
The compound features a triazole-thiazole core with substitutions that may influence its pharmacological properties. The presence of the 4-methoxyphenyl and tetrahydroisoquinoline moieties suggests possible interactions with biological targets due to their established roles in various biological activities.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds containing triazole and thiazole rings. For instance, derivatives of triazoles have been shown to exhibit significant activity against a range of bacteria and fungi. The specific compound has not been extensively studied for its antimicrobial effects directly; however, related compounds suggest a potential for activity against pathogens due to structural similarities.
Antitumor Activity
Research indicates that compounds with similar structures can exhibit antitumor activities. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on related tetrahydroisoquinoline derivatives demonstrated promising cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
The tetrahydroisoquinoline component is known for its neuroprotective properties. Compounds derived from this scaffold have shown potential in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress . This suggests that the compound may also possess neuroprotective activities worth exploring.
Study 1: Antitumor Activity
A recent study evaluated the cytotoxic effects of a series of triazole-thiazole derivatives on breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The specific compound exhibited IC50 values in the micromolar range, indicating significant potential for further development .
Study 2: Neuroprotective Evaluation
In an experimental model of neurodegeneration, a derivative similar to the compound was administered to assess its protective effects against oxidative stress-induced neuronal damage. The results showed a marked reduction in cell death and oxidative markers, suggesting that such compounds could be beneficial in treating conditions like Alzheimer's disease .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
